molecular formula C20H20ClN3O2S B14991923 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexylthiophene-2-carboxamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexylthiophene-2-carboxamide

Cat. No.: B14991923
M. Wt: 401.9 g/mol
InChI Key: XXTZCJAEKNUGGH-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexylthiophene-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a chlorophenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexylthiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring. This can be achieved by reacting 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The resulting intermediate is then coupled with thiophene-2-carboxylic acid through an amide bond formation reaction, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexylthiophene-2-carboxamide exerts its effects is not fully understood. it is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to the inhibition of key biological pathways. For example, its antitubercular activity may be attributed to the inhibition of enzymes involved in the synthesis of the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-cyclohexylthiophene-2-carboxamide

InChI

InChI=1S/C20H20ClN3O2S/c21-15-10-8-14(9-11-15)19-22-18(26-23-19)13-24(16-5-2-1-3-6-16)20(25)17-7-4-12-27-17/h4,7-12,16H,1-3,5-6,13H2

InChI Key

XXTZCJAEKNUGGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4

Origin of Product

United States

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